molecular formula C10H8O3S B1363400 7-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-07-5

7-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B1363400
CAS RN: 88791-07-5
M. Wt: 208.24 g/mol
InChI Key: QJWNYHKOXLTWOA-UHFFFAOYSA-N
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Description

7-Methoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic sulfur compound . It is a derivative of benzothiophene .


Synthesis Analysis

The synthesis of 7-Methoxybenzo[b]thiophene-2-carboxylic acid involves successive demethylation and decarboxylation . It provides a convenient route to 7-hydroxybenzo[b]thiophene . The compound also undergoes bromination and nitration at the 4-position .


Molecular Structure Analysis

The molecular formula of 7-Methoxybenzo[b]thiophene-2-carboxylic acid is C10H8O3S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

7-Methoxybenzo[b]thiophene-2-carboxylic acid undergoes several reactions. For instance, it undergoes bromination and nitration at the 4-position . It also reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.24 . Its density is 1.392g/cm3, and it has a boiling point of 410ºC at 760 mmHg .

Scientific Research Applications

Photochromic Applications

7-Methoxybenzo[b]thiophene-2-carboxylic acid has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives exhibit photochromic behavior, changing color in response to light, which could have applications in dyes and pigments. The synthesis involves demethylation of methoxybenzo[b]thiophenes and further chemical reactions to produce the photochromic compounds (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).

Magnetic Material Synthesis

The compound has also been utilized in synthesizing magnetic materials. A study involving Fe12Ln4 clusters used thiophene-3-carboxylic acid and 3-methoxybenzoic acid as aromatic carboxylate ligands. These clusters displayed varying magnetic properties, showing potential for application in magnetic materials and spintronics (Liu, Zeng, Xue, Han, Jia, Hu, & Bu, 2014).

Synthesis of Anti-inflammatory Agents

Another significant application is in the synthesis of anti-inflammatory agents. A study reported the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid into various derivatives with potent anti-inflammatory activity. This highlights the potential of 7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives in pharmaceutical applications (Radwan, Shehab, & El-Shenawy, 2009).

Synthesis of Antioxidant Compounds

The compound has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with demonstrated antioxidant properties. These compounds were evaluated for their effectiveness in scavenging free radicals, suggesting their potential use in developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Role in Supramolecular Chemistry

7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives have been explored in the field of supramolecular chemistry. For example, they have been used in the study of hydrogen-bonded complexes, which are significant for understanding molecular interactions and developing novel materials with specific properties (Silva, Ferreira, Marques, Harjivan, Piedade, & Duarte, 2011).

Scientific Research Applications of 7-Methoxybenzo[b]thiophene-2-carboxylic Acid

Photochromic Applications

7-Methoxybenzo[b]thiophene-2-carboxylic acid has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives exhibit photochromic behavior, changing color in response to light, which could have applications in dyes and pigments. The synthesis involves demethylation of methoxybenzo[b]thiophenes and further chemical reactions to produce the photochromic compounds (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).

Magnetic Material Synthesis

The compound has also been utilized in synthesizing magnetic materials. A study involving Fe12Ln4 clusters used thiophene-3-carboxylic acid and 3-methoxybenzoic acid as aromatic carboxylate ligands. These clusters displayed varying magnetic properties, showing potential for application in magnetic materials and spintronics (Liu, Zeng, Xue, Han, Jia, Hu, & Bu, 2014).

Synthesis of Anti-inflammatory Agents

Another significant application is in the synthesis of anti-inflammatory agents. A study reported the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid into various derivatives with potent anti-inflammatory activity. This highlights the potential of 7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives in pharmaceutical applications (Radwan, Shehab, & El-Shenawy, 2009).

Synthesis of Antioxidant Compounds

The compound has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with demonstrated antioxidant properties. These compounds were evaluated for their effectiveness in scavenging free radicals, suggesting their potential use in developing antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Role in Supramolecular Chemistry

7-Methoxybenzo[b]thiophene-2-carboxylic acid derivatives have been explored in the field of supramolecular chemistry. For example, they have been used in the study of hydrogen-bonded complexes, which are significant for understanding molecular interactions and developing novel materials with specific properties (Silva, Ferreira, Marques, Harjivan, Piedade, & Duarte, 2011).

Luminescent Materials

The derivatives of 7-Methoxybenzo[b]thiophene-2-carboxylic acid have been used in creating luminescent supramolecular assemblies. These assemblies are based on hydrogen-bonded complexes and exhibit strong photoluminescence in solution, although fluorescence is quenched in the solid state. This research opens up possibilities for the development of new luminescent materials (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Antimicrobial and Antioxidant Properties

In pharmaceutical research, novel lignan derivatives synthesized from 7-Methoxybenzo[b]thiophene-2-carboxylic acid have shown promising antimicrobial and antioxidant properties. Certain compounds in this study displayed significant activity against various microorganisms and demonstrated remarkable radical scavenging abilities, indicating their potential in developing new therapeutic agents (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the hazard statements . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWNYHKOXLTWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356328
Record name 7-Methoxybenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[b]thiophene-2-carboxylic acid

CAS RN

88791-07-5
Record name 7-Methoxybenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(N,N-dimethylcarbamoylthio)-3-methoxybenzaldehyde (6.7 g), sodium hydroxide (1.4 g), water (13 ml) and methanol (27 ml) was heated under reflux under nitrogen for 1 hour then cooled to ambient temperature and washed with dichloromethane (20 ml). Water (10 ml), methanol (10 ml) and sodium chloroacetate (3.25 g) were added, the mixture was heated under reflux for 8 hours, then it was cooled to ambient temperature and acidified by the addition of 5M hydrochloric acid (15 ml). The product was extracted into dichloromethane (3×30 ml), then the combined extracts were dried (MgSO4) and the solvent was removed in vacuo. The resulting crude (2-formyl-6-methoxyphenylthio)acetic acid (3 g) was diluted with 5M aqueous sodium hydroxide solution then the mixture was heated under reflux for 3.5 hours, cooled to ambient temperature and added dropwise to stirred 5M hydrochloric acid (150 ml). The resulting solid was collected by filtration, washed with water (40 ml) and crystallised from a 3:1 mixture of methanol and water (250 ml) to give 7-methoxybenzo[b]thiophene-2-carboxylic acid (1.9 g) as a pale pink solid which was used without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Readily available 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) is converted, via thermal rearrangement (Newman–Kwart) of the O-aryl-NNdimethylthiocarbamate, into 2-mercapto-…
Number of citations: 37 pubs.rsc.org
T Aechtner, DA Barry, E David, C Ghellamallah… - …, 2018 - thieme-connect.com
Exploratory studies of the CpCo-mediated [2+2+2] cycloaddition of alkynes to the 2,3-double bond of benzo[b]furans (and some benzo[b]thiophenes) are presented, with the general …
Number of citations: 13 www.thieme-connect.com
R Liu, J Qi, H Wang, L Fan, P Zhang, J Yu… - Journal of Medicinal …, 2023 - ACS Publications
Designed ligands of G protein-coupled receptors can exert a spectrum of modulating effects, varying from full agonists and partial agonists to antagonists and inverse agonists. For the …
Number of citations: 3 pubs.acs.org

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